1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Description
1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of fluorine and trifluoromethyl groups, which are known to enhance the biological activity and stability of organic molecules
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N4S/c1-15-20(16-6-8-17(25)9-7-16)21-22(29-14-30-23(21)33-15)32-12-10-31(11-13-32)19-5-3-2-4-18(19)24(26,27)28/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEIPELHDWPDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H18F4N4OS
- Molecular Weight : 394.43 g/mol
- IUPAC Name : 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-[2-(trifluoromethyl)phenyl]piperazine
The compound features a thienopyrimidine core, characterized by the presence of fluorine and trifluoromethyl substituents, which enhance its chemical stability and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly:
- Anti-Cancer Activity : Research indicates that compounds with similar thienopyrimidine structures exhibit potent anti-cancer properties. For instance, derivatives have shown effectiveness as dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in cancer cell proliferation .
- Anti-Inflammatory Properties : The presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory activity. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Biological Applications
The compound is being explored as a potential ligand in receptor binding studies. Its ability to modulate biological pathways through receptor interaction makes it a candidate for further research in pharmacology.
Material Science
Due to its unique structural features, this compound can serve as a building block for synthesizing new materials with enhanced properties. The incorporation of fluorinated groups is known to improve thermal stability and chemical resistance in polymers .
Case Study 1: Dual Inhibition of Enzymes
A study highlighted the synthesis of thienopyrimidine derivatives that showed significant inhibition against thymidylate synthase and dihydrofolate reductase with IC50 values in the nanomolar range. The structural modifications similar to those found in 1-[5-(4-Fluorophenyl)-6-Methylthieno[2,3-D]Pyrimidin-4-Yl]-4-[2-(Trifluoromethyl)Phenyl]Piperazine were crucial for enhancing inhibitory potency against these targets .
Case Study 2: Anti-Cancer Efficacy
In vitro studies demonstrated that related thienopyrimidine compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to interfere with folate metabolism, which is essential for DNA synthesis in rapidly dividing cells .
Mechanism of Action
The mechanism of action of 1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anti-cancer properties.
N-(4-Fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide: A compound with similar structural features and applications.
Uniqueness
1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE stands out due to its unique combination of fluorine and trifluoromethyl groups, which confer enhanced biological activity and stability. This makes it a valuable compound for various scientific research applications .
Biological Activity
The compound 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-[2-(trifluoromethyl)phenyl]piperazine represents a class of piperazine derivatives with potential therapeutic applications. Its unique structural features, including a pyrimidine core and various substituents, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 377.4 g/mol. The IUPAC name reflects its complex structure, which combines elements from both thieno[2,3-d]pyrimidine and piperazine classes.
| Property | Value |
|---|---|
| Molecular Formula | C22H20F3N3S |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-[2-(trifluoromethyl)phenyl]piperazine |
| InChI Key | WZYPAQHLWYHXMQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. It is hypothesized that the piperazine moiety may facilitate binding to serotonin receptors, potentially influencing mood and anxiety-related pathways.
1. Antiviral Activity
Recent studies have indicated that similar piperazine derivatives exhibit antiviral properties against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, compounds derived from trifluoromethyl pyridine-piperazine structures have demonstrated significant protective effects in bioassays against these viruses by enhancing the activity of enzymes like superoxide dismutase (SOD) and polyphenol oxidase (PPO) .
2. Antimicrobial Activity
In vitro studies have shown that related compounds exhibit antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial growth through interference with essential cellular processes .
3. Neuropharmacological Effects
Piperazine derivatives have been explored for their neuropharmacological effects, particularly regarding serotonin receptor modulation. For example, studies on similar compounds indicate that they can influence serotonin levels in the brain, leading to potential applications in treating mood disorders .
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of various trifluoromethyl pyridine-piperazine derivatives against TMV and CMV. Compounds A1 and A3 showed curative activities of 64.1% and 61.0%, respectively, indicating their potential as antiviral agents .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial effects of related compounds demonstrated significant inhibition against MRSA strains. The most potent derivatives exhibited IC50 values below 10 µM, highlighting their potential as therapeutic agents in combating resistant bacterial infections .
Summary Table of Biological Activities
| Activity Type | Compound(s) Tested | Result |
|---|---|---|
| Antiviral | A1, A3 | Curative activity: 64.1%, 61.0% |
| Antimicrobial | Various derivatives | IC50 < 10 µM against MRSA |
| Neuropharmacological | Related piperazines | Modulation of serotonin levels |
Q & A
Q. What are the recommended synthetic pathways for preparing 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-[2-(trifluoromethyl)phenyl]piperazine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions involving piperazine derivatives and halogenated heterocyclic precursors. For example:
- React a thieno[2,3-d]pyrimidin-4-yl chloride intermediate with 4-[2-(trifluoromethyl)phenyl]piperazine under reflux in a polar aprotic solvent (e.g., dioxane or DMF) with a base (e.g., piperidine) .
- Purify via recrystallization using ethanol/diethyl ether mixtures, and confirm purity via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques: Use -NMR and -NMR to confirm aromatic proton environments and trifluoromethyl group presence. MS (ESI or EI) verifies molecular weight .
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by peak area) .
- Elemental Analysis: Compare calculated vs. experimental C, H, N, F percentages .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM–100 µM .
- Enzyme Inhibition: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Solubility Testing: Employ shake-flask method in PBS (pH 7.4) or DMSO to guide formulation studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Solvent Optimization: Test solvents like DMF (high polarity) vs. dioxane (moderate polarity) to balance reactivity and side-product formation .
- Catalyst Screening: Evaluate bases (e.g., KCO vs. DBU) or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Table 1: Yield optimization under varying conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dioxane | Piperidine | 80 | 65 |
| DMF | KCO | 100 | 72 |
| DMF | DBU | 120 (microwave) | 85 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Isotopic Labeling: Use -NMR to distinguish trifluoromethyl signals from fluorophenyl groups .
- 2D NMR (COSY, HSQC): Assign overlapping aromatic protons and confirm piperazine ring conformation .
- X-ray Crystallography: Resolve ambiguities by determining crystal structure, particularly for stereochemical centers .
Q. What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug Design: Mask polar groups (e.g., piperazine) with ester or carbamate linkers to enhance bioavailability .
- In Silico Modeling: Use tools like Schrödinger’s QikProp to predict logP, PSA, and CYP450 interactions .
Data Analysis & Experimental Design
Q. How to design dose-response studies for in vivo efficacy evaluation?
Methodological Answer:
- Animal Models: Use xenograft mice (e.g., HT-29 colon cancer) with doses ranging from 10–100 mg/kg (oral or IP) .
- Pharmacokinetics: Collect plasma samples at 0, 1, 4, 8, 24 h post-dose for LC-MS/MS analysis of AUC and C .
- Toxicity Endpoints: Monitor body weight, organ histopathology, and serum biomarkers (ALT, AST) .
Q. How to validate target engagement in cellular assays?
Methodological Answer:
- Thermal Shift Assay (TSA): Measure protein melting temperature shifts upon compound binding .
- SPR/BLI: Quantify binding affinity (K) using surface plasmon resonance or bio-layer interferometry .
- Knockdown/Overexpression: Use CRISPR/Cas9 or siRNA to correlate target expression with compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
